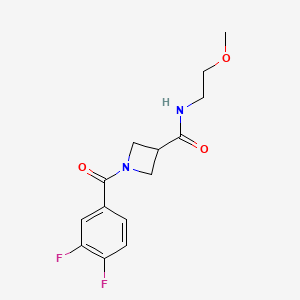
2-Fluoro-4-methyl-5-sulfanylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methyl-5-sulfanylbenzoic acid is a chemical compound with the molecular formula C8H7FO2S and a molecular weight of 186.21 . It is also known by its IUPAC name, 2-fluoro-5-mercapto-4-methylbenzoic acid .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4-methyl-5-sulfanylbenzoic acid is 1S/C8H7FO2S/c1-4-2-6(9)5(8(10)11)3-7(4)12/h2-3,12H,1H3,(H,10,11) . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine, sulfur, and methyl groups.Physical And Chemical Properties Analysis
2-Fluoro-4-methyl-5-sulfanylbenzoic acid has a molecular weight of 186.21 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Applications De Recherche Scientifique
Herbicidal Properties and Synthesis
One significant application of related chemical structures involves the synthesis of herbicides. For instance, the introduction of fluorine atoms into certain compounds has been found to significantly alter their herbicidal properties. This alteration is exemplified in the development of 'fluorobentranil,' which shows good broad-leaf activity and selectivity on crops like rice, cereals, and maize. Additionally, fluoro-substituted anthranilic acids have been utilized to synthesize herbicidal sulfonylurea (SU) compounds through the Meerwein reaction, demonstrating the critical role of fluorination in enhancing the efficacy and selectivity of herbicides (Hamprecht, Würzer, & Witschel, 2004).
Microwave-Assisted Synthesis
Another application involves the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement. This method efficiently produces (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone and its analogues, highlighting the potential of microwave-assisted techniques in synthesizing fluorinated compounds for various research and industrial applications (Moreno-Fuquen et al., 2019).
Organic Electronics
In the field of organic electronics, the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with halobenzoic acids, including 4-fluorobenzoic acid, has been shown to significantly improve its conductivity. This enhancement facilitates the creation of high-efficiency, ITO-free organic solar cells, showcasing the utility of fluorinated compounds in improving the performance of electronic devices (Tan et al., 2016).
Anodic Fluorination
The anodic fluorination of certain sulfides to produce fluorothiazole and trifluorothiazoline derivatives represents another application, underscoring the versatility of electrochemical methods in fluorinating organic compounds to achieve desired reactivities and properties (Riyadh & Fuchigami, 2002).
Propriétés
IUPAC Name |
2-fluoro-4-methyl-5-sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c1-4-2-6(9)5(8(10)11)3-7(4)12/h2-3,12H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDHOXUTYJGBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol](/img/structure/B2809037.png)
![1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2809038.png)



![5-Benzyl-2-(5-bromopyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2809045.png)
![[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2809046.png)

![2-{[(4-Nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2809049.png)
![N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2809050.png)
![Methyl 2-[(6-chloropyridine-3-carbonyloxy)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2809054.png)
![3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid](/img/structure/B2809055.png)
![2-(3-Cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2809058.png)
